molecular formula C10H15ClN2O B13634473 4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine CAS No. 1152589-09-7

4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine

Cat. No.: B13634473
CAS No.: 1152589-09-7
M. Wt: 214.69 g/mol
InChI Key: RQHYCYWOAOADQZ-UHFFFAOYSA-N
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Description

This compound has been utilized in pharmaceutical research and chemical synthesis as a versatile intermediate, particularly in the development of bioactive molecules .

Properties

CAS No.

1152589-09-7

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

4-chloro-1-N-(3-methoxypropyl)benzene-1,2-diamine

InChI

InChI=1S/C10H15ClN2O/c1-14-6-2-5-13-10-4-3-8(11)7-9(10)12/h3-4,7,13H,2,5-6,12H2,1H3

InChI Key

RQHYCYWOAOADQZ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C(C=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with biological macromolecules, leading to changes in their structure and function. The pathways involved include nucleophilic aromatic substitution and other electrophilic reactions .

Comparison with Similar Compounds

Key Observations:

Fluoro (F): Smaller atomic radius compared to Cl, leading to distinct electronic and steric effects . Trifluoromethyl (CF3): Introduces strong electron-withdrawing and lipophilic characteristics, improving membrane permeability in drug candidates .

Synthetic Relevance :

  • The Chan–Lam coupling method, used for synthesizing N1-(2-bromophenyl)-4-chlorobenzene-1,2-diamine , may be adaptable to the target compound.
  • Discontinuation of the target compound suggests a shift toward fluorinated or trifluoromethylated analogs in modern drug discovery.

Structural and Crystallographic Insights

  • Crystallography Tools : Programs like SHELXL and OLEX2 are critical for refining crystal structures of related diamines, aiding in understanding hydrogen-bonding patterns and molecular packing .
  • Salt Formation : Benzene-1,2-diamine derivatives often form molecular salts (e.g., with sulfonates), influencing solubility and crystallinity .

Biological Activity

4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine, also known as 4-Chloro-1,2-phenylenediamine (4-Cl-PD), is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine features a benzene ring substituted with a chlorine atom and a methoxypropyl group at the para position relative to the amine groups. This configuration influences its reactivity and biological interactions.

The biological activity of 4-Cl-PD is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Research indicates that it can induce structural perturbations in proteins such as human serum albumin (HSA), leading to the formation of amyloid fibrils. These fibrils are associated with neurodegenerative diseases due to their genotoxic effects, which include DNA damage and apoptosis in cells .

Antimicrobial Activity

Studies have shown that 4-Cl-PD exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways, which can lead to cell death. The minimum inhibitory concentration (MIC) values for specific bacteria need further investigation to establish its efficacy compared to standard antibiotics.

Genotoxicity

The genotoxic potential of 4-Cl-PD has been demonstrated through various assays. It has been shown to cause DNA strand breaks and chromosomal aberrations in vitro, indicating a risk for mutagenicity . The plasmid nicking assay confirmed its ability to damage DNA, which raises concerns regarding its safety in therapeutic applications.

Case Study: Structural Perturbation in HSA

A significant study investigated the effect of 4-Cl-PD on the structural dynamics of HSA using techniques such as Raman spectroscopy and X-ray diffraction. The findings revealed that 4-Cl-PD promotes misfolding and aggregation of HSA, contributing to amyloid fibril formation. This aggregation was quantified using the Congo red assay and dynamic light scattering (DLS), highlighting the compound's potential role in protein misfolding diseases .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
Antimicrobial ActivityEffective against various bacterial strains
GenotoxicityInduces DNA damage and apoptosis
Protein AggregationPromotes amyloid fibril formation in HSA

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